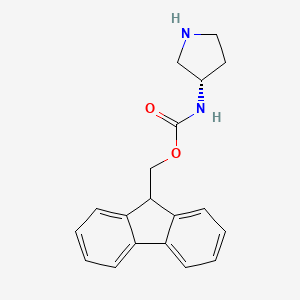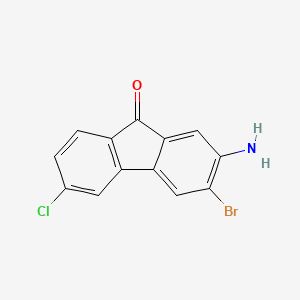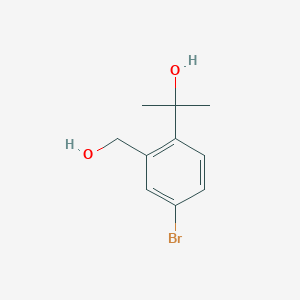
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is an organic compound with a bromine atom, a hydroxymethyl group, and a propan-2-ol moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-methylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Reduction: 2-(4-Hydroxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: 2-(4-Substituted-2-(hydroxymethyl)phenyl)propan-2-ol, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the propan-2-ol moiety.
2-(4-Bromopyridin-2-yl)propan-2-ol: Contains a pyridine ring instead of a benzene ring.
2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the benzene ring.
Uniqueness
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, along with a propan-2-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
2-[4-bromo-2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,13)9-4-3-8(11)5-7(9)6-12/h3-5,12-13H,6H2,1-2H3 |
Clave InChI |
IRBLVWPWZRZNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)Br)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
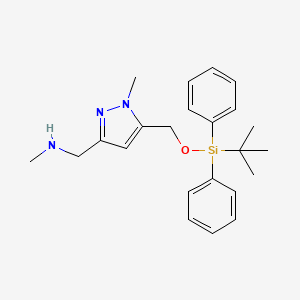



![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
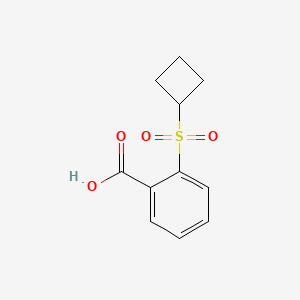

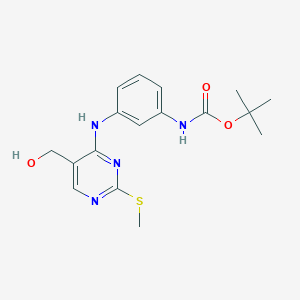
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
